6-Bromo-2-methoxy-3-nitropyridine

説明

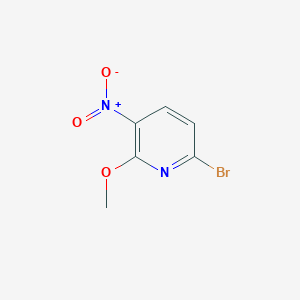

6-Bromo-2-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a nitro group at the 3rd position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxy-3-bromopyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction mixture is then poured into ice water to precipitate the product, which is subsequently purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

6-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: 6-Amino-2-methoxy-3-nitropyridine or 6-Thio-2-methoxy-3-nitropyridine.

Reduction: 6-Bromo-2-methoxy-3-aminopyridine.

Oxidation: 6-Bromo-2-formyl-3-nitropyridine.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Bromo-2-methoxy-3-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable component in medicinal chemistry .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound have been explored for their potential therapeutic effects on conditions such as Alzheimer's disease and Parkinson's disease. The nitro and methoxy groups play critical roles in modulating biological activity, thus influencing receptor interactions and enzyme inhibition .

Agricultural Chemistry

Formulation of Agrochemicals

The compound is also significant in agricultural chemistry, where it is used in the formulation of pesticides and herbicides. These agrochemicals are designed to improve crop yields while minimizing environmental impact. The bromine atom contributes to the effectiveness of these compounds against pests and weeds .

Impact on Crop Yield

Studies have shown that formulations containing this compound have resulted in improved resistance to pests and diseases, thereby enhancing overall agricultural productivity .

Material Science

Development of Advanced Materials

In material science, this compound is applied in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Example: Coating Technologies

Research has demonstrated that coatings incorporating this compound can provide superior protection against corrosion and wear, extending the lifespan of the materials used in construction and manufacturing industries.

Biochemical Research

Studies on Enzyme Inhibition

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and receptor binding. This research contributes to a better understanding of biochemical pathways and potential therapeutic targets .

Potential Therapeutic Targets

Investigations into the interactions between this compound and specific enzymes have revealed insights into its potential as a lead compound for developing new drugs targeting metabolic disorders .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. It aids in developing accurate testing protocols for various chemical analyses, ensuring reliability and consistency in laboratory results .

Application in Testing Protocols

The compound's well-documented properties make it an essential component in calibrating analytical instruments used for detecting similar organic compounds in complex mixtures.

作用機序

The mechanism of action of 6-Bromo-2-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo a [1,5] sigmatropic shift, leading to structural changes that affect its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

類似化合物との比較

Similar Compounds

6-Bromo-2-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a methoxy group.

2-Bromo-3-methoxy-6-nitropyridine: Similar structure but with different positions of the substituents.

6-Bromo-3-methoxy-2-nitropyridine: An isomer with the same substituents but different positions.

Uniqueness

6-Bromo-2-methoxy-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies.

生物活性

6-Bromo-2-methoxy-3-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including the bromine, methoxy, and nitro substituents, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound features:

- Bromine (Br) : Enhances electrophilic character.

- Methoxy group (-OCH₃) : Modifies electronic properties and solubility.

- Nitro group (-NO₂) : Often associated with increased biological activity due to its ability to participate in redox reactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds derived from this structure showed inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 9.24 | |

| MCF-7 (Breast Cancer) | 11.35 | |

| HepG2 (Liver Cancer) | 0.56 |

The mechanism of action appears to involve the modulation of apoptotic pathways, where these compounds upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2.

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes relevant in cancer progression and other diseases. For example, it has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancer types:

This inhibition suggests potential therapeutic applications in targeted cancer therapies.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. A notable method includes the reaction of 2-chloro-3-nitropyridine with methanol in the presence of a base to yield the desired compound with high purity and yield. Characterization techniques such as NMR, HRMS, and X-ray crystallography have confirmed the structure and purity of synthesized compounds .

Pharmacological Studies

In pharmacological studies, this compound was evaluated for its effects on various biological systems. In vitro assays demonstrated significant activity against multiple cancer cell lines, indicating its potential as a lead compound in drug development . The compound's ability to modulate key signaling pathways involved in cell proliferation and survival further supports its therapeutic potential.

特性

IUPAC Name |

6-bromo-2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOZIEOLBBCAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483296 | |

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-77-5 | |

| Record name | 6-Bromo-2-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。